N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 2,4-dimethylphenyl group and an ethanediamide linker to a thiophen-2-ylmethyl moiety. The presence of thiophene and pyrazole rings may enhance its electronic properties, solubility, and binding affinity compared to simpler aromatic systems.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-5-6-17(13(2)8-12)24-18(15-10-27-11-16(15)23-24)22-20(26)19(25)21-9-14-4-3-7-28-14/h3-8H,9-11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCKTUBJWUMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiophenes under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 408.48 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the dimethylphenyl and thiophenyl groups contributes to its chemical reactivity and potential for various applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that thieno[3,4-c]pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This makes them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Studies have also suggested that compounds containing the thieno[3,4-c]pyrazole moiety possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, offering therapeutic avenues for treating inflammatory diseases .
Pesticide Development
The unique structure of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide has led to its exploration as a potential pesticide. Its efficacy against specific pests and diseases in crops has been evaluated, demonstrating the ability to enhance crop yield while minimizing chemical residues .
Herbicide Activity
Research indicates that derivatives of this compound can act as herbicides by inhibiting specific enzymes involved in plant growth. The selectivity towards certain weed species while being safe for crops is an area of ongoing study .
Organic Electronics
The electronic properties of thieno[3,4-c]pyrazole derivatives make them suitable for applications in organic electronics. Their ability to conduct electricity and their stability under various conditions are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of thieno[3,4-c]pyrazole units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with thiadiazole derivatives (e.g., 13a–13d from the evidence), which share functional group similarities but differ in core heterocycles and substituents.
Table 2: Hypothetical Pharmacological Properties (Based on Structural Analogues)
| Property | Target Compound | Thiadiazole Derivatives (13a–13d) |
|---|---|---|
| LogP (Lipophilicity) | Moderate (due to methyl groups) | High (nitro groups increase hydrophobicity) |
| Solubility | Moderate (polar amide linker) | Low (nitro groups reduce aqueous solubility) |
| Bioactivity | Kinase inhibition potential | Anticancer (IC₅₀: 2–10 µM in cell assays) |
Key Findings :
- The ethanediamide linker in the target compound may improve hydrogen-bonding interactions with biological targets, a feature absent in the thiadiazole derivatives .
- Thiadiazoles (13a–13d) demonstrate notable anticancer activity due to nitro group-mediated DNA intercalation, whereas the target compound’s thiophene and pyrazole motifs could favor kinase or protease inhibition .
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological profile.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a dimethylphenyl substituent and a thiophenylmethyl group. This structural arrangement enhances lipophilicity and biological activity. The molecular weight of the compound is approximately 399.51 g/mol.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer-related pathways. For instance, they show significant inhibitory effects against BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression .
- Anti-inflammatory Effects : These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in various in vitro models .
- Antimicrobial Properties : Studies have shown that certain pyrazole derivatives possess antimicrobial activity against a range of pathogens, suggesting their potential as therapeutic agents in infectious diseases .
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives highlighted the efficacy of this compound in inhibiting cancer cell proliferation. The compound was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory properties of this compound were assessed using LPS-stimulated macrophages. The results indicated a significant reduction in the production of inflammatory mediators, demonstrating its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Kinases : The compound's ability to inhibit key kinases involved in cell signaling pathways is crucial for its antitumor effects.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, the compound can reduce cytokine levels and mitigate inflammatory responses.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for obtaining high-purity samples of this compound?
The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Functionalization of the pyrazole core with a 2,4-dimethylphenyl group via nucleophilic substitution.
- Coupling of the thiophen-2-ylmethyl ethanediamide moiety using carbodiimide-based coupling agents.
- Optimization of reaction conditions (e.g., 60–80°C, inert atmosphere) to minimize side reactions and improve yield .
Critical techniques : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: Which spectroscopic methods are essential for structural characterization?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions on the thienopyrazole core and ethanediamide linkage. Aromatic proton signals (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.6 ppm) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., antifungal vs. herbicidal efficacy) may arise from:
- Structural analogs : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-methylphenyl) alter target binding .
- Assay conditions : Variability in solvent systems (DMSO vs. aqueous buffers) affects solubility and bioavailability .
Methodological fix : Standardize assays using controlled solubility parameters (e.g., 0.1% DMSO) and validate results with orthogonal assays (e.g., MIC for antimicrobial activity) .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 or plant acetolactate synthase (common targets for thienopyrazoles). Focus on hydrogen bonding with the ethanediamide group and hydrophobic interactions with aromatic substituents .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize high-affinity analogs .
Basic: What are the documented biological activities of this compound?
- Antifungal : Inhibits Candida albicans growth (MIC: 8–16 µg/mL) via disruption of ergosterol biosynthesis .
- Herbicidal : Targets acetolactate synthase in Arabidopsis thaliana (IC: 12 µM) .
- Drug development potential : Structural analogs show promise as kinase inhibitors (e.g., JAK2/STAT3 pathways) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Catalyst screening : Test Pd/C or CuI for coupling steps; yields improve from 45% to 72% under optimized conditions .
- Workflow adjustments : Use flow chemistry for exothermic steps (e.g., thiophene coupling) to enhance reproducibility .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
Basic: What stability considerations are critical for long-term storage?
- Thermal stability : DSC analysis shows decomposition >200°C, but hygroscopicity requires desiccant storage .
- Light sensitivity : Protect from UV exposure to prevent photooxidation of the thiophene ring .
Advanced: How do researchers validate target engagement in cellular models?
- Fluorescent probes : Synthesize a BODIPY-labeled analog to track cellular uptake via confocal microscopy .
- Knockout models : Compare activity in wild-type vs. CYP51-knockout C. albicans strains to confirm target specificity .
Basic: What solubility challenges arise in pharmacological assays?
- Poor aqueous solubility : LogP ~3.2 limits bioavailability. Use solubilizing agents (e.g., cyclodextrins) or pro-drug strategies .
- pH-dependent stability : Degrades rapidly at pH <4; use buffered solutions (pH 7.4) for in vitro studies .
Advanced: What strategies mitigate toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
